molecular formula C10H9NO B1366802 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile CAS No. 196399-53-8

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile

Cat. No. B1366802
CAS RN: 196399-53-8
M. Wt: 159.18 g/mol
InChI Key: XMZGPMWFOOVMGC-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 . It is a heterocyclic compound that belongs to the class of benzofurans .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield . A specific synthesis method for 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile consists of a benzofuran ring attached to an acetonitrile group . The benzofuran ring is a heterocyclic compound that consists of a fused benzene and furan ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile are not available in the retrieved data, benzofuran derivatives have been shown to undergo a variety of chemical reactions. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .


Physical And Chemical Properties Analysis

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is a heterocyclic compound with a molecular weight of 159.19 . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile serves as a precursor in the synthesis of various bioactive molecules. Its structure is pivotal in the formation of compounds that exhibit a range of biological activities, including antibacterial , antioxidant , and anticancer properties . The compound’s ability to undergo diverse chemical reactions makes it a valuable building block in medicinal chemistry.

Crystal Structure Analysis

The compound has been used in crystallography to understand molecular conformations and intermolecular forces. Researchers have synthesized derivatives of this compound and analyzed their crystal structures using X-ray diffraction, which is crucial for designing drugs with specific target interactions .

Density Functional Theory (DFT) Studies

DFT calculations are performed to optimize the molecular structure of compounds derived from 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile. These studies help in predicting the physical and chemical properties of the molecules, which is essential for understanding their reactivity and stability .

Development of Kinase Inhibitors

Compounds containing the benzofuran structure have shown potential as kinase inhibitors. These inhibitors can impede cell proliferation through various mechanisms, including apoptosis induction and VEGFR-2 inhibition, which are promising for cancer therapy .

Sedative-Hypnotic Drug Synthesis

The structural motif of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is found in sedative-hypnotic drugs like Ramelteon, which has high affinity for melatonin receptors and is used in treating insomnia. This highlights the compound’s significance in neuropsychiatric drug development .

Molecular Electrostatic Potential (MEP) Analysis

MEP analysis of derivatives of this compound allows researchers to determine the electrophilic reaction regions, which is vital for understanding how these molecules will interact with other substances and for predicting their reactivity in various chemical processes .

Natural Product Synthesis

The benzofuran ring system is a common structure in natural products. Synthesizing natural product analogs with the 2,3-dihydrobenzofuran core can lead to the discovery of new drugs with diverse pharmacological activities .

Free Radical Cyclization Reactions

Innovative synthetic methods involving free radical cyclization cascades utilize 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile to construct complex polycyclic benzofuran compounds. These methods are crucial for preparing challenging molecular architectures .

Mechanism of Action

Target of Action

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile, also known as DBAN, is a heterocyclic compound that contains a benzofuran ring and a nitrile group

Mode of Action

These activities suggest that DBAN may interact with its targets, leading to changes that inhibit cell growth, particularly in cancer cells .

Biochemical Pathways

, it can be inferred that DBAN likely affects multiple biochemical pathways, leading to downstream effects such as cell growth inhibition.

Pharmacokinetics

. These properties suggest that DBAN may also have good bioavailability.

Result of Action

. This suggests that DBAN may also exhibit similar effects.

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZGPMWFOOVMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450766
Record name (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile

CAS RN

196399-53-8
Record name 2,3-Dihydro-5-benzofuranacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196399-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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